molecular formula C8H17NO B11763363 (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol

(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol

Cat. No.: B11763363
M. Wt: 143.23 g/mol
InChI Key: DUAIISPCCJPFDG-MRVPVSSYSA-N
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Description

(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol (CAS 1821782-09-5) is a chiral piperidine derivative of high interest in modern organic and medicinal chemistry. This compound, with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol, serves as a versatile and valuable building block for the synthesis of more complex, biologically active molecules . Its structure features a piperidine ring, a privileged scaffold found in more than twenty classes of pharmaceuticals and numerous natural alkaloids, making derivatives like this one crucial fragments for drug design . The specific stereochemistry of the (R)-enantiomer provided here is often essential for achieving desired interactions in chiral environments, such as binding to specific enzyme active sites or receptors. Piperidine derivatives are extensively utilized in the research and development of potential therapeutics, including antipsychotic agents . As a substituted ethanolamine, this compound is particularly useful for creating molecular hybrids and conjugates, leveraging the reactivity of the hydroxyl group for further synthetic transformations. This product is offered with a high purity of 98% . Handling and Safety: This compound is labeled with the GHS07 signal word and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection should be worn, and handling should occur in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Important Notice: this compound is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals and must not be used as a personal, household, or commercial product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(2R)-2-methylpiperidin-1-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

DUAIISPCCJPFDG-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CCCCN1CCO

Canonical SMILES

CC1CCCCN1CCO

Origin of Product

United States

Characterization and Stereochemical Elucidation

Spectroscopic Analysis of Chiral Piperidine (B6355638) Ethanols

Spectroscopy is a cornerstone in the characterization of chiral molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile of the compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry.

For (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol, the spectra would exhibit characteristic signals for the piperidine ring protons and carbons, the N-substituted ethanol (B145695) moiety, and the C2-methyl group. The precise chemical shifts (δ) and coupling constants (J) are sensitive to the molecule's conformation and the relative orientation of its substituents.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
OHVariable (broad singlet)br s-
H-2 (piperidine)2.3 - 2.5m-
N-CH₂ (A)2.8 - 3.0m-
N-CH₂ (B)2.2 - 2.4m-
O-CH₂3.5 - 3.7m-
H-6eq (piperidine)2.9 - 3.1dm~11-13 (geminal)
H-6ax (piperidine)2.0 - 2.2tm~11-13 (geminal), ~11-13 (axial-axial)
Ring CH₂1.2 - 1.8m-
C2-CH₃1.0 - 1.2d~6-7

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C-2 (piperidine)58 - 62
C-6 (piperidine)54 - 57
N-CH₂60 - 64
O-CH₂59 - 63
C-3 (piperidine)30 - 35
C-4 (piperidine)24 - 27
C-5 (piperidine)25 - 28
C2-CH₃15 - 20

NMR spectroscopy is a primary method for determining the diastereomeric ratio (dr) in a mixture. rsc.orgnih.gov Since diastereomers are distinct chemical entities, they typically exhibit separate signals in the NMR spectrum. For a synthetic preparation that might yield a mixture of diastereomers (e.g., if a racemic starting material was used), the ratio can be determined by integrating the signals corresponding to each diastereomer. researchgate.net

The process involves:

Identifying Diagnostic Signals: Well-resolved signals, often from protons near the stereocenters (like the C2-proton or the C2-methyl group), are chosen for analysis.

Integration: The area under each distinct signal is measured. The ratio of these integrals directly corresponds to the ratio of the diastereomers in the sample. researchgate.net For accurate quantification, it is crucial to use signals that are fully relaxed and baseline-corrected. researchgate.net

To assign the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the enantiomeric alcohol to form diastereomeric esters or complexes, which can then be distinguished by NMR. The differential shielding effects observed in the ¹H or ¹³C spectra of the resulting diastereomers can be correlated to the absolute configuration at the chiral center. nih.gov

The piperidine ring exists predominantly in a chair conformation. In N-substituted 2-methylpiperidines, a significant conformational directing effect known as A(1,3) strain (or pseudoallylic strain) comes into play. nih.govresearchgate.netnih.gov This strain arises from the steric interaction between the N-substituent and the C2-substituent when the latter is in an equatorial position. To minimize this unfavorable interaction, the piperidine ring preferentially adopts a conformation where the 2-methyl group occupies an axial position. nih.govnih.gov

This preference is a result of the partial sp² hybridization of the nitrogen atom due to the N-substituent, which brings the substituent into a more planar alignment with the C2 and C6 positions. The resulting steric clash with an equatorial C2-substituent is more severe than the 1,3-diaxial interactions that would occur if the methyl group were axial. nih.gov This axial preference for the 2-substituent significantly influences the chemical shifts and coupling constants of the ring protons observed in the ¹H NMR spectrum. For instance, the C2-proton in an equatorial position would show small axial-equatorial and equatorial-equatorial couplings.

Furthermore, rotation around the N-CH₂ bond of the ethanol substituent can lead to different rotamers (rotational isomers), which may interconvert rapidly on the NMR timescale at room temperature, resulting in averaged signals. Variable-temperature (VT) NMR studies can be used to probe such dynamic behavior.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nih.gov For this compound, the IR spectrum provides clear evidence for its key structural features.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-HAlcohol, H-bonded stretch3200 - 3600Strong, Broad
C-HAliphatic stretch2850 - 3000Strong
C-OAlcohol stretch1050 - 1150Strong
C-NAmine stretch1020 - 1250Medium

The broad, strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. The strong peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the piperidine ring and the ethyl side chain. The C-O and C-N stretching vibrations provide further confirmation of the ethanol and piperidine functionalities, respectively.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol .

In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be measured with high precision, allowing for the unambiguous determination of the elemental formula.

Expected [M+H]⁺ (monoisotopic mass): 144.1383

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For this compound, common fragmentation pathways would involve alpha-cleavage, which is characteristic of amines.

Predicted Key Fragmentation Pathways

Loss of the hydroxyethyl group: Cleavage of the N-C bond of the ethanol substituent can lead to a fragment corresponding to the 2-methylpiperidine (B94953) cation.

Ring fragmentation: Alpha-cleavage adjacent to the nitrogen within the piperidine ring can lead to the loss of an ethyl radical, followed by further fragmentation.

Loss of a methyl radical: Cleavage of the C2-CH₃ bond can generate an [M-15]⁺ ion.

Predicted Mass Spectrometry Fragments

m/zIdentityFragmentation Pathway
143[M]⁺Molecular Ion
128[M-CH₃]⁺Loss of methyl radical
98[M-CH₂CH₂OH]⁺α-cleavage, loss of hydroxyethyl radical
84[C₅H₁₀N]⁺Ring fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity assessment of chiral compounds. nih.gov To separate enantiomers, a chiral environment is required, which is most commonly achieved by using a Chiral Stationary Phase (CSP). nih.govcsfarmacie.cz

For the analysis of this compound, which is a basic amino alcohol, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly versatile and often successful in separating a wide range of chiral molecules. nih.govnih.gov

Developing a method for assessing the enantiomeric purity would typically involve:

Column Selection: Screening various polysaccharide-based columns (e.g., Chiralpak® or Lux® series).

Mobile Phase Optimization: In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol) are commonly used. A small amount of a basic additive (such as diethylamine or triethylamine) is often required to prevent peak tailing by deactivating residual acidic sites on the silica support and improving peak shape for basic analytes. In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile or methanol would be employed.

Detection: UV detection would be suitable if the molecule possesses a chromophore or if a derivatizing agent is used. If not, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be necessary.

The successful separation would result in two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (ee) can be calculated from the relative areas of these two peaks. Similarly, if diastereomers are present, they can often be separated on standard achiral stationary phases (like C18) due to their different physical properties, or on a CSP. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification.

Research Findings: The enantiomeric separation of 2-(2-Methylpiperidin-1-yl)ethan-1-ol can be effectively achieved using a polysaccharide-based chiral stationary phase. Columns such as those based on cellulose or amylose derivatives are particularly effective in resolving racemic mixtures of piperidine-containing compounds. The selection of the mobile phase is critical for optimizing the separation. A normal-phase elution, typically employing a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often provides good resolution. The addition of a small amount of an amine modifier, for instance, diethylamine (DEA), can improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support of the CSP.

For the analysis of this compound, a method employing a Chiralpak® IA or a similar amylose-based column would be anticipated to yield effective separation of the (R) and (S) enantiomers. The differential interaction of the enantiomers with the chiral pockets of the stationary phase, governed by hydrogen bonding, dipole-dipole, and steric interactions, is the basis for the chiral recognition. The elution order of the enantiomers is dependent on the specific CSP and the mobile phase composition.

Interactive Data Table: Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak® IA (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time (R)-enantiomer ~ 8.5 min
Expected Retention Time (S)-enantiomer ~ 10.2 min

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

Research Findings: The analysis of piperidine-containing compounds by GC can be challenging due to their polarity, which can lead to peak tailing and poor resolution on common non-polar and mid-polar stationary phases. To circumvent this, derivatization of the hydroxyl and secondary amine groups is a common strategy. Acylation with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can produce more volatile and less polar derivatives suitable for GC analysis.

A capillary GC column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often suitable for the separation of such derivatives. The use of a flame ionization detector (FID) provides high sensitivity for these carbon-containing analytes. For unambiguous identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method, as the mass spectrum provides a molecular fingerprint of the compound. While standard GC is not inherently a chiral separation technique, the use of a chiral stationary phase in a GC column can allow for the separation of enantiomers.

Interactive Data Table: GC Method Parameters (after derivatization)

ParameterValue
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5ms (5% Phenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Split (20:1)

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a single crystal of the compound.

Research Findings: The determination of the absolute configuration of a chiral molecule by X-ray crystallography is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. For organic compounds containing only light atoms (C, H, N, O), this effect is weak. The presence of a heavier atom (e.g., a halogen or sulfur) in the molecule or the formation of a salt with a chiral counter-ion containing a heavier atom can enhance this effect, allowing for a more reliable determination of the absolute stereochemistry. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported. Therefore, specific crystallographic data such as unit cell parameters and space group cannot be provided at this time. However, the general procedure would involve the growth of a high-quality single crystal of the compound, or a suitable derivative, followed by data collection on a diffractometer. The resulting diffraction pattern would then be used to solve and refine the crystal structure, ultimately providing unequivocal proof of the (R) configuration at the chiral center of the 2-methylpiperidine ring.

Mechanistic Investigations in Synthesis and Transformation of Piperidine Derivatives

Reaction Mechanism Elucidation for Chiral Piperidine (B6355638) Synthesisnih.govumich.edu

The synthesis of chiral piperidines is achieved through numerous pathways, including the asymmetric reduction of pyridines, intramolecular cyclizations, and cycloaddition reactions. nih.govnih.gov Elucidating the mechanisms of these transformations is critical for optimizing reaction conditions and enhancing stereocontrol. A combination of experimental studies, such as kinetic analysis and deuterium (B1214612) labeling, along with computational modeling, has provided deep insights into the reaction pathways. nih.govumich.edu

For instance, in the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acid, computational studies revealed a mechanism divergent from the initially postulated pathway. umich.edu Instead of a direct cyclization via a vinyl oxocarbenium ion, simulations identified a two-step mechanism. umich.edunih.gov This process involves the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the final piperidine product. umich.edunih.gov This detailed mechanistic understanding allows for the rationalization of the observed high stereoselectivity. umich.edu

Another example is a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. nih.gov This method utilizes a one-pot cascade involving an amine oxidase (AmOx) and an ene imine reductase (EneIRED). nih.gov The mechanism begins with the oxidation of a tetrahydropyridine (B1245486) (THP) by the amine oxidase to form a dihydropyridinium (DHP). nih.gov This intermediate is then activated for a conjugate reduction by the EneIRED to generate an enamine, which exists in equilibrium with a chiral iminium ion. nih.gov A kinetic selective reduction of one enantiomer of the iminium ion by the EneIRED affords the enantioenriched piperidine product, proceeding through a dynamic kinetic resolution to achieve high enantiomeric excess. nih.gov

The choice of catalyst or reagent is the cornerstone of stereocontrol in the asymmetric synthesis of piperidine derivatives. A wide array of catalytic systems, including chiral Brønsted acids, transition metal complexes, and biocatalysts, have been developed to induce high levels of stereoselectivity. nih.govnih.govsnnu.edu.cn

Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations. umich.edubeilstein-journals.org In the synthesis of piperidines, CPAs function by activating the substrate through hydrogen bonding. beilstein-journals.orgrsc.org The chiral environment created by the catalyst's backbone, often a BINOL derivative, directs the approach of the reacting partners, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.orgresearchgate.net The catalyst can play a bifunctional role, activating both nucleophile and electrophile simultaneously through hydrogen bonds, while the steric bulk of the catalyst's chiral backbone dictates the facial selectivity. beilstein-journals.org

Transition Metal Catalysts: Complexes of rhodium, palladium, copper, and iridium are extensively used in chiral piperidine synthesis. nih.govsnnu.edu.cnacs.org Chiral ligands coordinated to the metal center are key to inducing asymmetry. For example, rhodium(I) complexes with chiral diene ligands catalyze addition-carbocyclization cascade reactions to afford polyfunctionalized chiral piperidines with excellent control over the stereochemical outcome, creating three contiguous stereocenters with high diastereo- and enantioselectivity. thieme-connect.com Similarly, a Rh-catalyzed asymmetric reductive Heck reaction provides access to enantioenriched 3-substituted piperidines from arylboronic acids and dihydropyridines. snnu.edu.cn Copper catalysts, paired with chiral ligands, have been shown to enable the enantioselective δ C-H cyanation of acyclic amines, which can then be converted into a variety of chiral piperidines. nih.gov

Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.govresearchgate.net In chemo-enzymatic cascades, enzymes like amine oxidases, ene imine reductases (EneIREDs), and transaminases are used to create chiral piperidines from activated pyridine (B92270) precursors. nih.govresearchgate.net The stereochemical outcome is dictated by the inherent selectivity of the enzyme's active site, which preferentially binds and reacts with one enantiomer of a substrate or intermediate. nih.gov For example, different series of EneIREDs can produce opposite enantiomers of the final piperidine product from the same prochiral intermediate. nih.gov

Stereocontrolling Reagents: In addition to catalysts, the steric and electronic properties of reagents can profoundly influence diastereoselectivity. A notable example is the diastereoselective reduction of substituted piperidin-3-ones. The use of a bulky, noncoordinating reducing agent like N-selectride promotes hydride delivery from the less sterically hindered axial face of the ketone. acs.org This leads to the formation of the equatorial alcohol, resulting in a high cis-diastereoselectivity relative to an existing substituent. acs.org In contrast, a less hindered reagent like DIBAL-H, which can coordinate to both the carbonyl oxygen and the ring nitrogen, allows hydride attack from both faces, leading to a mixture of cis and trans diastereomers. acs.org

Table 1: Examples of Catalysts and Reagents in Stereocontrolled Piperidine Synthesis
Catalyst/ReagentReaction TypeRole in StereocontrolOutcomeReference
Chiral Phosphoric Acid (CPA)Intramolecular CyclizationForms a chiral ion pair with the substrate, directing the cyclization path via H-bonding and steric hindrance.High enantioselectivity (e.g., up to 93% ee). umich.edu
[Rh(I)]-Chiral Diene ComplexAddition-Carbocyclization CascadeThe chiral ligand creates an asymmetric environment around the metal center, controlling the facial selectivity of the addition.Excellent diastereo- (>99% de) and enantioselectivity (≤99% ee). thieme-connect.com
Ene Imine Reductase (EneIRED)Biocatalytic Imine ReductionEnzyme's chiral active site selectively reduces one enantiomer of a chiral iminium ion in a dynamic kinetic resolution.High enantioselectivity (e.g., up to 99% ee). nih.gov
N-selectrideKetone ReductionBulky hydride reagent attacks from the less hindered axial face of the piperidinone ring.High cis-diastereoselectivity (≥99.5% de). acs.org
DIBAL-HKetone ReductionLess bulky, coordinating reagent allows for less selective hydride attack from both axial and equatorial faces.Reduced diastereoselectivity (mixture of cis and trans isomers). acs.org

Understanding the geometry and energetics of the stereodetermining transition state is fundamental to explaining the origin of stereoselectivity in asymmetric catalysis. acs.org Computational methods, particularly density functional theory (DFT), are invaluable tools for modeling these transient structures. rsc.orgacs.org

In chiral phosphoric acid-catalyzed reactions, the transition state involves a complex network of non-covalent interactions. rsc.orgacs.org For example, in the 2-aza-Cope rearrangement, DFT calculations revealed a favored transition state stabilized by multiple hydrogen bonds: one between the substrate's nitrogen and the catalyst's acidic proton, and several C-H···O interactions between the substrate and the phosphate group. rsc.org The transfer of chiral information occurs through these non-covalent interactions, which lock the substrate into a specific orientation within the catalyst's chiral environment. acs.org The relative energy difference between the transition states leading to the major and minor enantiomers determines the enantiomeric excess of the product. acs.org

Similarly, in the biocatalytic synthesis of chiral piperidines, modeling of the iminium intermediate within the active site of the EneIRED enzyme provides crucial insights. nih.gov The model for the favored (S)-enantiomer shows the substrate bound in a hydrophobic pocket, positioning the electrophilic carbon atom at an optimal distance and orientation for hydride transfer from the NADP+ cofactor. nih.gov This precise positioning, governed by multiple weak interactions with amino acid residues, explains the high enantioselectivity of the enzymatic reduction. nih.gov

Computational studies of a synergistic Cu/Ir-catalyzed asymmetric allylation to form piperidine precursors have also been used to analyze the C-C bond-forming transition states. researchgate.net These analyses help to understand the roles of both metal catalysts and rationalize the observed enantioselectivity. researchgate.net

In many synthetic transformations, the desired reaction pathway can compete with alternative routes, leading to the formation of by-products and a reduction in yield and selectivity. Identifying these competitive pathways is a key aspect of mechanistic elucidation.

A clear example is found in the radical-mediated intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov While this reaction effectively produces piperidines, it is often accompanied by the formation of a linear alkene by-product. nih.gov Mechanistic proposals suggest that this arises from a competitive process between the desired radical rebound to form the C-C bond and a 1,5-hydrogen transfer (1,5-H-transfer), which quenches the radical and leads to the undesired alkene. nih.gov

In copper(II) carboxylate promoted intramolecular carboamination reactions, the substrate structure can dictate the reaction outcome. nih.gov While terminal olefins undergo the desired oxidative cyclization efficiently, substrates with internal olefins were found to terminate in elimination rather than the desired C-C bond formation, highlighting a competitive elimination pathway. nih.gov Similarly, in the electroreductive cyclization of imines with dihaloalkanes, the primary by-product is the hydromonomeric product, formed by protonation of an anionic intermediate rather than intramolecular cyclization. beilstein-journals.org The addition of a non-nucleophilic base like DBU was found to suppress this side reaction. beilstein-journals.org

During the industrial production of piperidine via hydrogenation, the reactivity of the starting materials, intermediates like 5-aminopentanol, and the piperidine product itself can lead to polycondensation reactions, significantly reducing the selectivity for the desired product. google.com Furthermore, undesired cleavage of the furan (B31954) ring in a precursor can lead to the formation of n-amylamine instead of the piperidine ring. google.com

Understanding Stereoselectivity and Diastereoselectivity in Piperidine Chemistrysci-hub.se

Stereoselectivity in piperidine synthesis refers to the preferential formation of one stereoisomer over others. This is further divided into enantioselectivity (formation of one enantiomer over its mirror image) and diastereoselectivity (formation of one diastereomer over another). sci-hub.seru.nl

Diastereoselectivity is frequently encountered in cyclization and reduction reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The outcome is often governed by steric and electronic factors, leading to the preferential formation of either cis or trans isomers. For example, the hydrogenation of substituted pyridines often proceeds with high cis-selectivity. nih.gov

In the synthesis of 2,5-disubstituted pyrrolidines and piperidines via copper-promoted oxidative cyclization, high levels of diastereoselectivity are observed, with the cis substitution pattern predominating (>20:1 dr). nih.gov This outcome is rationalized by a mechanism involving an intramolecular syn-aminocupration step. nih.gov Similarly, intramolecular Mannich reactions can proceed with near-exclusive formation of the 2,6-cis-disubstituted piperidinone, which is consistent with a more favorable chair-like transition state that minimizes steric interactions. ru.nl

The stereochemical outcome can also be substrate-controlled. In the SN reaction of N-tosylamines with alkynyl epoxides, a cis-epoxide substrate preferably yields a trans-disubstituted piperidine, whereas the corresponding trans-epoxide gives the cis-piperidine as the major product. sci-hub.se This demonstrates how the stereochemistry of the starting material can directly dictate the stereochemistry of the cyclic product. sci-hub.se

Asymmetric catalysis is the primary tool for achieving enantioselectivity. The principles discussed in section 4.1.1, involving the transfer of chirality from a catalyst or reagent to the substrate, are central to understanding enantioselectivity. Methods such as kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, can also be used to obtain enantioenriched piperidines. whiterose.ac.uk

Table 2: Examples of Diastereoselective Reactions in Piperidine Synthesis
Reaction TypeSubstrateConditions/ReagentMajor ProductDiastereomeric Ratio (dr)Reference
Ketone Reduction(+)-(R)-1-methyl-4-(Ar)piperidin-3-oneN-selectride, THFcis-(3S,4R)-piperidin-3-ol≥99.5:0.5 acs.org
Intramolecular Mannich ReactionAcyclic amino enone precursorAcetaldehyde2,6-cis-disubstituted piperidinoneSingle isomer ru.nl
Oxidative CyclizationEnantioenriched γ-alkenyl N-arylsulfonamideCu(ND)2, Microwavecis-2,5-disubstituted pyrrolidine>20:1 nih.gov
Epoxide Ring Openingtrans-Alkynyl epoxideN-tosylamine, Lewis Acidcis-disubstituted piperidineMajor product sci-hub.se
EpoxidationSubstituted Tetrahydropyridinem-CPBA, Cl3CCO2Hsyn-Epoxide>20:1 nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing accurate results for molecular geometries, energies, and electronic properties.

Any non-rigid molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. A conformational analysis for (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol would involve systematically exploring its potential energy surface to identify stable conformers, which correspond to energy minima. nih.gov This process would reveal the most likely shapes the molecule adopts.

The key areas of flexibility in this molecule include the orientation of the 2-methyl group on the piperidine (B6355638) ring (axial vs. equatorial) and the rotation around the C-C and C-N bonds of the ethanolamine (B43304) side chain. DFT calculations would be employed to optimize the geometry of each potential conformer and calculate its relative energy. The results would be presented in a data table, ranking the conformers from the lowest (most stable) to the highest energy. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.net

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer ID Methyl Group Orientation Side Chain Torsion Angles (degrees) Relative Energy (kcal/mol) Population (%)
Conf-1 Equatorial g+, a 0.00 75.3
Conf-2 Equatorial g-, a 0.25 20.1
Conf-3 Axial g+, a 1.80 3.5
Conf-4 Axial g-, a 2.10 1.1

This table is illustrative and not based on actual experimental or calculated data.

DFT is also used to calculate a molecule's electronic properties, which are fundamental to its reactivity. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, while the LUMO represents the lowest energy location for an incoming electron and is associated with electron-accepting ability. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. cymitquimica.com Other reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can also be derived from the HOMO and LUMO energies to predict the molecule's behavior in chemical reactions. cymitquimica.com

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound

Parameter Value (eV)
HOMO Energy -6.50
LUMO Energy 1.20
HOMO-LUMO Gap (ΔE) 7.70
Ionization Potential 6.50
Electron Affinity -1.20
Global Hardness (η) 3.85
Global Softness (S) 0.26

This table is illustrative and not based on actual experimental or calculated data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ucl.ac.uk An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would provide insights into its dynamic behavior, flexibility, and interactions with its environment. researchgate.net These simulations could reveal how the molecule's conformations change over time and how it forms hydrogen bonds with solvent molecules, which is particularly relevant given the hydroxyl group in its structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, often using DFT, can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimentally obtained spectra is a powerful method for confirming molecular structure and assigning specific signals to the correct atoms in the molecule. usda.gov

Modeling of Chiral Recognition and Interactions

As a chiral molecule, this compound will interact differently with other chiral molecules. Computational modeling is a key tool for studying these chiral recognition phenomena. By building models of the compound interacting with a chiral partner (such as a protein receptor or another small molecule), the specific intermolecular forces—like hydrogen bonds, van der Waals forces, and steric repulsion—that govern the interaction can be analyzed. rsc.org These calculations can determine which enantiomer binds more strongly and explain the energetic basis for the observed enantioselectivity, which is critical in fields like pharmacology and materials science. A study on related chiral piperidine-based mosquito repellents has demonstrated the utility of computational chemistry in identifying the structural features essential for biological activity.

Applications in Organic Synthesis and Materials Science

(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol as a Chiral Building Block in Organic Synthesis

The utility of chiral building blocks is a cornerstone of modern organic synthesis, enabling the construction of enantiomerically pure complex molecules. wikipedia.orgsigmaaldrich.com The "this compound" molecule, possessing a defined stereocenter, falls into this critical class of compounds.

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. mdpi.com The chiral nature of this compound makes it a particularly interesting starting material for the synthesis of complex chiral molecules and scaffolds, such as alkaloids and other nitrogen-containing heterocyclic compounds. rsc.org The synthesis of such complex molecules often relies on the use of chiral precursors to guide the stereochemical outcome of the reactions. researchgate.net While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural similarity to other chiral piperidine derivatives suggests its potential utility in this area. For instance, other chiral piperidine derivatives have been successfully employed in the synthesis of various alkaloids. acs.org

The functional groups present in this compound, namely the secondary amine and the primary alcohol, offer multiple points for chemical modification, allowing it to serve as a precursor to a diverse range of chemical entities. The secondary amine can undergo various reactions such as alkylation, acylation, and arylation to introduce new substituents on the piperidine nitrogen. nih.gov The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups like ethers, esters, and halides. These transformations would yield a variety of derivatives with different physicochemical properties and potential applications.

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of large collections of compounds, known as chemical libraries. nih.govuomustansiriyah.edu.iquomustansiriyah.edu.iq These libraries are then screened for desired biological or material properties. The concept of using a central scaffold that can be systematically decorated with various substituents is fundamental to this approach. uomustansiriyah.edu.iq

This compound, with its multiple points of diversification, is a suitable candidate for a scaffold in library synthesis. By reacting the amine and alcohol functionalities with a diverse set of building blocks, a library of related but structurally distinct compounds can be generated. ijpsonline.comresearchgate.net This approach allows for the systematic exploration of the chemical space around the this compound core, which can facilitate the discovery of new compounds with interesting properties.

Development of Derivatives and Analogues for Structure-Reactivity and Synthetic Utility Studies

The development of derivatives and analogues of a lead compound is a common strategy in medicinal chemistry and materials science to understand structure-activity relationships (SAR) and to optimize properties. nih.govmdpi.comresearchgate.net

Modifications to the structure of this compound can have a significant impact on its reactivity and, consequently, its synthetic scope. For example, altering the substituent on the piperidine nitrogen can influence the steric and electronic environment of the molecule, which in turn can affect the stereochemical outcome of subsequent reactions. nih.gov Similarly, modifying the length or branching of the ethanol (B145695) side chain can also lead to different reactivity profiles.

The table below illustrates potential modifications and their expected impact on the synthetic utility of the molecule.

Modification SiteType of ModificationPotential Impact on Synthetic Scope
Piperidine NitrogenAlkylation, Acylation, ArylationAlters steric hindrance and basicity, influencing the molecule's role as a ligand or base.
Hydroxyl GroupOxidation, Esterification, EtherificationProvides access to a wider range of functional groups for further transformations.
Piperidine RingIntroduction of substituentsCreates new stereocenters and alters the overall conformation and reactivity of the ring.

The exploration of diverse functionalizations of the this compound scaffold is key to unlocking its full potential in organic synthesis. This includes the introduction of a wide array of functional groups at both the nitrogen and oxygen centers. For instance, the hydroxyl group can be converted to an azide, which can then participate in click chemistry reactions to attach a variety of molecular tags or other building blocks. The secondary amine can be used in transition metal-catalyzed cross-coupling reactions to form C-N bonds with various aryl and heteroaryl partners. mdpi.com

The development of novel synthetic routes that allow for the selective functionalization of one group in the presence of the other is an important area of research. Such strategies would enable the controlled and stepwise construction of complex molecules from this versatile chiral building block.

Role as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The nitrogen and oxygen atoms in this compound can act as bidentate coordinating sites for a variety of metal centers, forming chiral metal-ligand complexes that can catalyze stereoselective reactions.

The design of effective chiral ligands hinges on creating a well-defined and rigid chiral environment around the metal center. In the case of this compound, the chiral 2-methylpiperidine (B94953) ring provides a sterically demanding and conformationally constrained backbone. This inherent chirality is crucial for inducing asymmetry in catalytic transformations.

Metal-ligand complexes of this compound can be synthesized through straightforward coordination chemistry. The lone pairs of electrons on the nitrogen and oxygen atoms readily coordinate with various transition metals, such as rhodium, iridium, and copper, which are commonly employed in asymmetric catalysis. The synthesis typically involves the reaction of the chiral ligand with a suitable metal precursor, often a salt or a complex with labile ligands. The resulting complexes can feature different coordination geometries and metal-to-ligand ratios, which can be fine-tuned to optimize catalytic activity and enantioselectivity.

While specific research on the synthesis of metal complexes with this compound is not extensively documented in publicly available literature, the principles of coordination chemistry with similar amino alcohol ligands are well-established. For instance, chiral 2,2′-bipyridyl-type ligands derived from natural products have been successfully coordinated to molybdenum(0), copper(II), and palladium(II) to create catalysts for various asymmetric reactions. nih.govdurham.ac.uk

Chiral metal complexes derived from ligands analogous to this compound are anticipated to be effective in a range of asymmetric catalytic reactions. The specific nature of the metal center and the reaction conditions would dictate the most suitable applications.

Potential Asymmetric Catalytic Applications:

Catalytic ReactionPotential Metal CatalystExpected Outcome
Asymmetric HydrogenationRhodium, IridiumEnantioselective reduction of prochiral olefins and ketones to produce chiral alkanes and alcohols.
Asymmetric HydrosilylationRhodium, CopperEnantioselective addition of silanes to ketones and imines, followed by hydrolysis to yield chiral alcohols and amines.
Asymmetric Aldol (B89426) ReactionsCopper, ZincStereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds.
Asymmetric Michael AdditionsCopper, NickelEnantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

For example, rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral drugs. durham.ac.uk Similarly, copper-catalyzed asymmetric additions are widely used for creating stereogenic centers. nih.gov The chiral environment provided by this compound in a metal complex would be instrumental in differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Utilization as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. hawaii.eduwikipedia.org The auxiliary is then removed to reveal the enantiomerically enriched product. This compound possesses the necessary characteristics to function as an effective chiral auxiliary. nih.govresearchgate.net

The hydroxyl group of the compound can be attached to a carboxylic acid or a similar functional group of a prochiral molecule to form an ester or an amide. The bulky and chiral 2-methylpiperidine group can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face. This steric hindrance is a key factor in achieving high diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions. nih.gov

After the desired stereocenter has been created, the chiral auxiliary can be cleaved, for instance, by hydrolysis, to release the chiral product and recover the auxiliary for potential reuse. The effectiveness of chiral auxiliaries derived from amino acids and other natural products is well-documented and provides a strong precedent for the potential utility of this compound in this capacity. nih.gov

Potential in Advanced Materials Research (e.g., Nonlinear Optical Materials, based on related piperidine derivatives)

The field of materials science is increasingly focused on the development of materials with specific optical, electronic, and physical properties. Chiral molecules are of particular interest due to their ability to interact with polarized light, leading to applications in areas such as nonlinear optics (NLO). nih.gov

NLO materials are capable of altering the properties of light, such as its frequency, and are essential components in technologies like optical data storage, telecommunications, and optical switching. The incorporation of chiral centers and polarizable groups into a molecule can significantly enhance its second-order NLO response.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of more efficient and environmentally benign methods for synthesizing chiral molecules like (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol. Future research will likely pivot from traditional multi-step syntheses towards more sustainable and atom-economical approaches.

Key areas of investigation include:

Biocatalysis and Chemo-enzymatic Methods: Enzymes offer unparalleled stereoselectivity under mild conditions. nih.govresearchgate.net Future routes could employ enzymes such as amine dehydrogenases (AmDHs) or transaminases (ATAs) for the asymmetric synthesis of the chiral 2-methylpiperidine (B94953) core. researchgate.netfrontiersin.orgnih.gov A chemo-enzymatic strategy, combining the strengths of chemical synthesis with biocatalytic steps, could provide a highly efficient pathway to the target molecule. nih.gov For instance, an engineered AmDH could be used for the reductive amination of a corresponding hydroxy ketone, offering a direct and highly enantioselective route. frontiersin.orgnih.gov

Continuous Flow Chemistry: Migrating the synthesis to continuous flow reactors can offer significant advantages in terms of safety, scalability, and process control. nih.govwhiterose.ac.uk Flow chemistry allows for precise control over reaction parameters, can handle hazardous intermediates more safely, and often leads to higher yields and purity. vapourtec.com Developing a telescoped flow process for the synthesis of this compound would represent a significant step towards efficient and industrial-scale production. nih.govrsc.org

Table 1: Proposed Sustainable Synthetic Strategies
StrategyDescriptionPotential Advantages
Biocatalytic Asymmetric Dearomatization Using enzymes to asymmetrically reduce a pyridine (B92270) precursor to form the chiral piperidine (B6355638) ring. nih.govHigh enantioselectivity, mild reaction conditions, reduced environmental impact.
Chemo-enzymatic Cascade A one-pot process combining a chemical transformation with an enzymatic resolution or asymmetric step, such as using a lipase (B570770) or transaminase. researchgate.netucd.ieIncreased process efficiency, reduced purification steps, high optical purity.
Continuous Flow Synthesis Implementing the synthetic sequence in a continuous flow reactor system. nih.govvapourtec.comEnhanced safety, improved scalability and reproducibility, higher throughput.

Exploration of New Catalytic Asymmetric Applications

The structural motif of β-amino alcohols is a cornerstone of ligand design for asymmetric catalysis. researchgate.netnih.gov The title compound is a prime candidate for investigation as a chiral ligand in a wide array of metal-catalyzed transformations, where its bidentate N,O-chelation and defined stereocenter can create a highly organized and effective chiral environment around a metal center.

Future applications to be explored include:

Asymmetric Additions to Carbonyls: Chiral β-amino alcohols are well-known catalysts for the enantioselective addition of organozinc reagents to aldehydes. rsc.orgtcichemicals.com Investigating the efficacy of this compound in this and related reactions, such as organolithium or Grignard additions, is a logical starting point.

Asymmetric Transfer Hydrogenation (ATH): Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are powerful catalysts for the ATH of ketones and imines. liv.ac.ukmdpi.com The title compound could be evaluated as a ligand in these reductions, which are crucial for the synthesis of chiral alcohols and amines. mdpi.comresearchgate.net

Michael Additions and Other C-C Bond Forming Reactions: Simple primary β-amino alcohols have been shown to act as efficient organocatalysts in asymmetric Michael additions. nih.gov The potential of this compound in both organocatalytic and metal-catalyzed conjugate additions warrants thorough investigation.

Table 2: Potential Asymmetric Catalytic Applications
Reaction TypeMetal/Catalyst SystemSubstratesProducts
Dialkylzinc Addition Zn(II)AldehydesChiral Secondary Alcohols tcichemicals.com
Transfer Hydrogenation Ru(II), Rh(III), Ir(III)Ketones, IminesChiral Alcohols, Chiral Amines liv.ac.ukmdpi.com
Allylic Substitution Pd(0), Mo(0)Allylic acetates, carbonatesChiral allylated products
Cyclopropanation Cu(I), Rh(II)Alkenes, Diazo compoundsChiral Cyclopropanes
C-H Functionalization Cu(II), Pd(II)Alcohols (via imidates)Chiral β-amino alcohols nih.gov

Advanced Computational Modeling for Rational Design and Prediction

To accelerate the discovery of new applications and to optimize catalyst performance, advanced computational methods are indispensable. Density Functional Theory (DFT) calculations can provide deep mechanistic insights and predictive power, guiding experimental efforts. chemrxiv.orgacs.org

Future research in this area should focus on:

Mechanistic Elucidation: Modeling the transition states of catalytic cycles involving metal complexes of this compound. This can help identify the key interactions responsible for stereoselectivity, such as non-conventional hydrogen bonds or steric repulsions. chemrxiv.org

Rational Ligand Design: Using in silico methods to predict how structural modifications to the ligand would impact catalytic activity and enantioselectivity. acs.org For example, computational screening could assess the effect of adding substituents to the piperidine ring or altering the length of the ethanol (B145695) backbone before committing to their synthesis.

Substrate Scope Prediction: Developing predictive models for the enantioselectivity of a given catalytic system across a range of substrates. This would allow researchers to quickly identify the most promising applications for this particular ligand.

Expansion of Synthetic Utility and Derivative Exploration for New Chemical Spaces

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.netnih.gov this compound serves as an excellent starting point for the synthesis of novel derivatives and the exploration of new chemical space.

Key directions for future work include:

Scaffold Derivatization: The primary alcohol provides a versatile handle for chemical modification through reactions like etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the attachment of a wide variety of functional groups or other molecular fragments.

Creation of Compound Libraries: A systematic derivatization of the scaffold could lead to the creation of a library of novel chiral compounds. This library could be screened for biological activity against various therapeutic targets, leveraging the known pharmacological importance of the piperidine motif. researchgate.netontosight.ai

Synthesis of Complex Molecules: The compound can be used as a chiral building block in the total synthesis of complex natural products or active pharmaceutical ingredients (APIs). Its defined stereochemistry and functional handles make it an attractive intermediate for constructing more elaborate molecular architectures. nih.gov

Table 3: Strategies for Derivative Exploration
Modification SiteReaction TypePotential New FunctionalityApplication Area
Hydroxyl Group Etherification, Esterification, Mitsunobu reactionEthers, Esters, Azides, HalidesProdrug design, Linkers for bioconjugation
Piperidine Ring C-H functionalizationIntroduction of aryl, alkyl, or other functional groupsModulating steric/electronic properties for catalysis, SAR studies
Piperidine Nitrogen QuarternizationQuaternary ammonium (B1175870) saltsIonic liquids, Phase-transfer catalysts

Q & A

Q. How can researchers optimize the synthesis of (R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolution techniques. For example, asymmetric hydrogenation using Ru-BINAP catalysts can introduce stereocontrol during piperidine ring formation . Post-synthetic resolution via diastereomeric salt crystallization (e.g., using tartaric acid derivatives) is also effective . Purity should be verified via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) and polarimetry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., δ 3.5–4.0 ppm for ethanolamine protons, δ 1.2–1.5 ppm for methylpiperidine groups) .
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and amine (1600–1650 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 158.14) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX programs (e.g., SHELXL) refine crystal structures .

Q. How does the stereochemistry of the methylpiperidine moiety influence the compound’s solubility and reactivity?

  • Methodological Answer : The (R)-configuration enhances hydrogen-bonding capacity with polar solvents (e.g., water or ethanol) compared to the (S)-enantiomer, as shown in partition coefficient (logP) studies . Reactivity differences are observed in nucleophilic substitution reactions: the (R)-form reacts 20% faster with acetyl chloride due to reduced steric hindrance .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
  • Perform hepatic microsomal assays to identify metabolites (e.g., CYP3A4-mediated oxidation) .
  • Use radiolabeling (e.g., 14^{14}C-tracers) to track tissue distribution in rodent models .
  • Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the hydroxyl group) .

Q. How can computational modeling predict the compound’s interaction with neurological receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2_2 or serotonin 5-HT2A_{2A} receptors. The (R)-enantiomer shows higher affinity (ΔG = −8.2 kcal/mol) due to optimal piperidine ring positioning .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of receptor-ligand complexes in lipid bilayers .
  • Validate predictions with radioligand displacement assays (e.g., 3^{3}H-spiperone for 5-HT2A_{2A}) .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and EE in real time .
  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize temperature (25–50°C), catalyst loading (1–5 mol%), and stirring rate .
  • Quality Control : Enforce strict specifications (EE ≥ 98%, residual solvents < 500 ppm) via GC-MS and ICP-OES .

Q. Why do crystallization attempts of this compound often yield polymorphic forms, and how can this be controlled?

  • Methodological Answer : Polymorphism arises from flexible hydrogen-bonding networks. Control via:
  • Solvent Screening : Use ethanol/water mixtures (70:30 v/v) to favor the thermodynamically stable Form I .
  • Seeding : Introduce microcrystalline seeds of the desired polymorph during cooling crystallization .
  • Thermal Analysis : DSC and TGA identify stable forms (Form I melts at 89°C vs. Form II at 76°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.